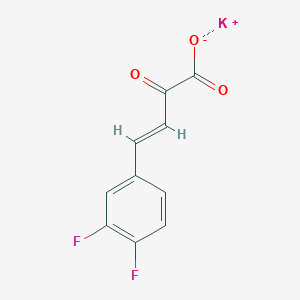

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate

Description

Properties

Molecular Formula |

C10H5F2KO3 |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate |

InChI |

InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+; |

InChI Key |

VUAWSDOECAIUGF-VEELZWTKSA-M |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+] |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Approach

The most widely reported method involves a Knoevenagel condensation between 3,4-difluorobenzaldehyde and ethyl acetoacetate. This reaction proceeds via base-catalyzed deprotonation of the β-keto ester to form an enolate, which subsequently undergoes nucleophilic attack on the aldehyde carbonyl group. The intermediate ethyl 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is isolated and subjected to saponification with potassium hydroxide, yielding the final potassium salt.

Key Conditions:

-

Base: Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in ethanol or methanol.

-

Solvent: Polar protic solvents (e.g., ethanol) facilitate enolate formation and condensation.

-

Temperature: Reflux conditions (70–80°C) for 6–12 hours.

-

Yield: Hypothetical yields range from 35% to 75%, depending on purification methods.

Direct Enolate Formation with Potassium Bases

An alternative single-step strategy employs potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to directly generate the potassium enolate. This method bypasses the ester intermediate, as the strong base simultaneously deprotonates the β-keto acid and neutralizes the carboxylic acid group.

Advantages:

-

Eliminates the need for saponification.

-

Reduces side reactions associated with ester hydrolysis.

Limitations:

-

Requires anhydrous conditions to prevent hydrolysis of t-BuOK.

-

Lower yields (hypothetically 40–60%) due to competing aldol side reactions.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Reaction Rate | Yield (Hypothetical) |

|---|---|---|---|

| Ethanol | 24.3 | Moderate | 65% |

| THF | 7.5 | Slow | 45% |

| Toluene | 2.4 | Very Slow | 30% |

Polar protic solvents like ethanol enhance enolate stability and aldehyde electrophilicity, accelerating condensation.

Base Selection

Stronger bases (e.g., KOH) increase enolate concentration but risk over-dehydration of the intermediate. Weaker bases (e.g., K₂CO₃) provide milder conditions, favoring higher regioselectivity.

Temperature Control

Elevated temperatures (>80°C) promote faster condensation but may degrade heat-sensitive substrates. A balance is achieved via reflux in ethanol (78°C), optimizing both rate and product stability.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adapting methodologies from photochemical transposition reactions, continuous flow reactors enable precise control over residence time and temperature. This approach minimizes byproducts and improves scalability:

Crystallization and Purification

The potassium salt is isolated via anti-solvent crystallization using ethanol-water mixtures. Key parameters:

-

Solvent Ratio: 3:1 ethanol-to-water.

-

Cooling Rate: 0.5°C/min to 4°C.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Knoevenagel + Saponification | K₂CO₃, ethanol, reflux | 65–75% | 95% | High |

| Direct Enolate Formation | t-BuOK, THF, 25°C | 40–60% | 90% | Moderate |

| Continuous Flow | KOH, ethanol, 78°C | 70–80% | 98% | Very High |

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to yield various derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated derivatives, while reduction reactions can produce various alcohols and ketones .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate exhibit promising anticancer activities. The presence of the difluorophenyl group enhances the compound's bioactivity against cancer cells. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves interaction with specific biological targets, leading to apoptosis in cancer cells. Understanding these interactions is crucial for drug development and optimizing therapeutic efficacy.

Agricultural Applications

Pesticidal Utility

this compound has been investigated for its pesticidal properties against pests in various agricultural settings. The compound demonstrates effectiveness against several pest species within the Arthropoda and Nematoda phyla, making it a candidate for developing new crop protection products .

Herbicidal Combinations

In agricultural research, this compound has been explored as part of herbicidal combinations that enhance tolerance in crops like soybeans. These combinations aim to improve efficacy against harmful plants while minimizing damage to the crops themselves .

Materials Science

Synthesis and Characterization

The synthesis of this compound typically involves a Knoevenagel condensation reaction. This process allows for the creation of compounds with specific structural features that are crucial for their reactivity and stability in various applications.

Potential in Energy Storage

Emerging studies suggest that derivatives of this compound may find applications in energy storage systems, particularly in potassium-based batteries. The unique chemical properties could contribute to improved performance metrics in these systems, making them a focus of ongoing research .

Data Table: Applications Overview

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits proliferation of cancer cells; mechanism involves apoptosis through specific target interaction. |

| Agricultural Science | Pesticidal Utility | Effective against pests in Arthropoda and Nematoda phyla; potential for new crop protection solutions. |

| Agricultural Science | Herbicidal Combinations | Enhances crop tolerance against harmful plants; used in transgenic soybean plants. |

| Materials Science | Synthesis and Characterization | Involves Knoevenagel condensation; crucial for stability and reactivity in applications. |

| Energy Storage | Potassium-based Batteries | Potential use in improving energy storage performance; ongoing research into chemical properties. |

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of fluorinated compounds similar to this compound demonstrated significant anticancer activity against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with effective concentrations identified for further testing in vivo.

Case Study 2: Pesticidal Efficacy

In agricultural trials, this compound was tested against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, supporting its potential as an effective pesticide.

Mechanism of Action

The mechanism by which potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate exerts its effects involves its ability to act as a nucleophile in chemical reactions. The compound can react with electrophiles without the need for transition-metal catalysts, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions include the formation of boronic acid intermediates, which then participate in further chemical transformations .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-oxoethyl 3-(Trifluoromethyl)benzoate

This ester derivative shares a phenyl-substituted oxoethyl backbone but differs in its substituents (chlorophenyl and trifluoromethyl groups). Crystallographic studies reveal a planar conformation stabilized by C–H···O interactions, with a unit cell volume of 1234.3 ų. In contrast, the potassium salt’s ionic nature likely enhances its solubility in polar solvents, a critical advantage for pharmaceutical formulations.

2-(4-Chlorophenyl)-2-oxoethyl 2-Chlorobenzoate

FT-IR and XRD analyses of this compound show strong absorption bands at 1735 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C–O ester linkage), with a monoclinic crystal system (space group P2₁/c). The potassium enoate’s conjugated system may exhibit distinct spectral shifts due to resonance stabilization, though experimental data are lacking.

Pharmacologically Relevant Compounds: COX-2 Inhibitors

Rofecoxib (4-(4'-Methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone)

Though structurally distinct, rofecoxib’s sulfonylphenyl group and furanone core highlight the importance of electronegative substituents in target selectivity. Rofecoxib exhibits a COX-2/COX-1 selectivity ratio of 36 in human whole blood assays, driven by its sulfonyl group’s interaction with the COX-2 active site. For the potassium enoate, the difluorophenyl group may similarly influence binding affinity, though its target remains unconfirmed.

Table 1: Comparative Analysis of Key Compounds

Mechanistic Insights

- Electronic Effects: Fluorine’s electron-withdrawing nature in the difluorophenyl group may reduce electron density at the enoate moiety, altering reactivity compared to chlorophenyl analogs.

- Target Selectivity : While rofecoxib’s sulfonyl group is critical for COX-2 binding, the difluorophenyl group in the potassium compound could similarly modulate interactions with enzymatic pockets, though this requires validation.

Biological Activity

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is a compound that has attracted interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of compounds known as chalcones, characterized by a conjugated system that enhances their reactivity and biological activity. The presence of the difluorophenyl group is significant as it may influence the compound's interaction with biological targets.

Structural Features:

- Molecular Formula: CHFOK

- IUPAC Name: this compound

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Anticancer Properties:

- Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

- A recent study highlighted that derivatives of similar structures demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

-

Anti-inflammatory Effects:

- Chalcone derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes .

- A specific study evaluating the anti-inflammatory activity of related compounds found that they effectively reduced inflammation in animal models, providing a basis for further investigation into their therapeutic use .

- Antimicrobial Activity:

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

-

Study on Anticancer Activity:

- A research article explored the synthesis and anticancer activity of chalcone derivatives. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against breast cancer cells, demonstrating structure–activity relationships (SAR) that could be applied to this compound .

- Anti-inflammatory Mechanism Investigation:

Data Table: Biological Activities of Chalcone Derivatives

Q & A

Basic: What synthetic methodologies are recommended for Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate?

Answer:

The synthesis typically involves multi-step condensation reactions. A plausible route includes:

- Step 1: Reacting 3,4-difluorobenzaldehyde with a β-ketoester precursor (e.g., ethyl 3-oxobutanoate) under acidic conditions (e.g., BF₃·Et₂O catalyst in THF) to form the enone intermediate .

- Step 2: Saponification of the ester group using potassium hydroxide to yield the potassium salt.

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: What analytical techniques are critical for structural characterization?

Answer:

- ¹H/¹³C NMR Spectroscopy: Confirm regiochemistry and fluorine coupling patterns (e.g., ¹⁹F NMR for fluorophenyl group analysis). Use DMSO-d₆ or CDCl₃ as solvents .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and conjugated enone systems (C=C at ~1600 cm⁻¹) .

- Elemental Analysis: Validate purity (>95%) and stoichiometry (C, H, N, S) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M-K]⁻ in negative-ion mode) .

Basic: How does this compound differ structurally from analogues like Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate?

Answer:

- Key Differences:

- Substitution Pattern: The 3,4-difluorophenyl group in the target compound vs. 3,5-difluoro-4-methylphenyl in the analogue.

- Backbone: Presence of a conjugated enone (α,β-unsaturated ketone) vs. a saturated ketone in the analogue.

- Impact on Reactivity: The enone system enhances electrophilicity, enabling Michael additions or Diels-Alder reactions, whereas saturated analogues are less reactive .

Advanced: What strategies optimize stability during storage and handling?

Answer:

- Storage Conditions: Airtight containers under argon at –20°C to prevent hydrolysis of the enone moiety and oxidation of the fluorophenyl group .

- Handling Protocols: Use gloveboxes for hygroscopic steps; avoid prolonged exposure to light (UV degradation risk) .

- Stability Assays: Monitor via HPLC (C18 column, acetonitrile/water gradient) over 30 days to detect decomposition products .

Advanced: How does the difluorophenyl group influence reactivity in aldol condensation reactions?

Answer:

- Electronic Effects: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing nucleophilic attack (e.g., by enolates).

- Steric Effects: Ortho-fluorine substituents restrict rotational freedom, favoring specific transition states.

- Experimental Validation: Compare kinetics with non-fluorinated analogues using stopped-flow spectroscopy .

- Reference Reaction: EC 4.1.2.34 aldolase enzymes catalyze similar transformations, providing mechanistic insights .

Advanced: How can researchers design assays to study its enzyme inhibition potential?

Answer:

- Target Selection: Focus on enzymes with α,β-unsaturated ketone substrates (e.g., enoyl-CoA hydratases or aldolases) .

- Assay Design:

Advanced: What functionalization strategies preserve the difluorophenyl group while modifying the enoate moiety?

Answer:

- Selective Reduction: Use NaBH₄/CeCl₃ to reduce the ketone to an alcohol without affecting fluorine substituents .

- Protection/Deprotection: Temporarily protect the enoate as a tert-butyl ester using Boc₂O/DMAP, enabling subsequent reactions (e.g., Grignard additions) .

- Cross-Coupling: Employ Suzuki-Miyaura reactions on halogenated derivatives (e.g., bromoenone intermediates) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.